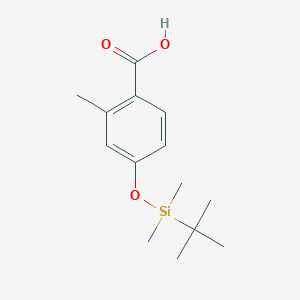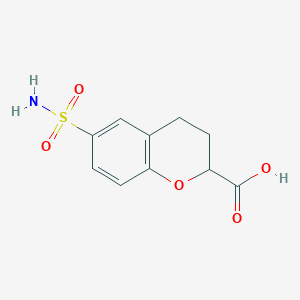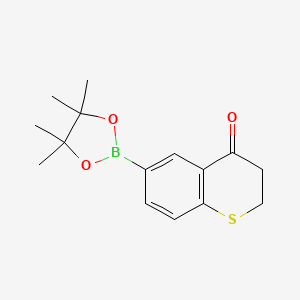
3-(3-Azidopropoxy)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Azidopropoxy)aniline hydrochloride is an organic compound that features an azide group attached to a propoxy chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropoxy)aniline hydrochloride typically involves the following steps:
Preparation of 3-(3-Azidopropoxy)aniline: This can be achieved by reacting 3-chloropropoxy aniline with sodium azide in a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Formation of Hydrochloride Salt: The free base form of 3-(3-Azidopropoxy)aniline is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Azidopropoxy)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or catalytic hydrogenation with palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products
Substitution: Formation of substituted anilines.
Reduction: Formation of 3-(3-Aminopropoxy)aniline.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
3-(3-Azidopropoxy)aniline hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly those containing azide or amine functionalities.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, especially those that require azide or amine groups for biological activity.
Materials Science: It can be utilized in the preparation of functional materials, such as polymers and dendrimers, which have applications in drug delivery and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(3-Azidopropoxy)aniline hydrochloride depends on its chemical reactivity, particularly the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are important in bioconjugation and click chemistry. The aniline moiety can also interact with various biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminopropoxy)aniline: Similar structure but with an amine group instead of an azide.
3-(3-Chloropropoxy)aniline: Precursor in the synthesis of 3-(3-Azidopropoxy)aniline.
4-(3-Azidopropoxy)aniline: Positional isomer with the azide group attached to the para position.
Uniqueness
3-(3-Azidopropoxy)aniline hydrochloride is unique due to the presence of the azide group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. The combination of the azide and aniline functionalities makes it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C9H13ClN4O |
|---|---|
Molecular Weight |
228.68 g/mol |
IUPAC Name |
3-(3-azidopropoxy)aniline;hydrochloride |
InChI |
InChI=1S/C9H12N4O.ClH/c10-8-3-1-4-9(7-8)14-6-2-5-12-13-11;/h1,3-4,7H,2,5-6,10H2;1H |
InChI Key |
DEQXISJHSMNTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN=[N+]=[N-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-](/img/structure/B13459633.png)
![1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride](/img/structure/B13459639.png)
![8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)
![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)
![tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)
![rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)
![Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459675.png)

![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)



